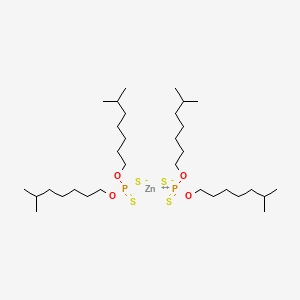![molecular formula C25H22ClN5O4 B13748535 N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide CAS No. 63133-94-8](/img/structure/B13748535.png)
N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide is a complex organic compound known for its vibrant coloration properties. It is often used as a dye in various industrial applications due to its stability and intense color. The compound is characterized by the presence of an azo group (-N=N-) which is responsible for its chromophoric properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-chloro-4-nitroaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with M-toluidine under alkaline conditions to form the azo compound.
Phthalimide Formation: The final step involves the reaction of the azo compound with phthalic anhydride in the presence of a suitable catalyst to form the phthalimide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide undergoes several types of chemical reactions:
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under strong conditions, affecting the azo linkage.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can replace the chloro group under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid can be used.
Major Products
Reduction: Produces aromatic amines.
Substitution: Yields substituted derivatives depending on the nucleophile used.
Oxidation: Leads to the cleavage of the azo bond and formation of various oxidized products.
科学的研究の応用
N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用機序
The compound exerts its effects primarily through its azo group, which can interact with various substrates. The mechanism involves:
Molecular Targets: The azo group can form complexes with metal ions, affecting their properties.
Pathways: The compound can undergo redox reactions, influencing cellular processes and potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Disperse Red 54: Another azo dye with similar chromophoric properties.
Disperse Orange 3: Shares the azo linkage but differs in the substituents on the aromatic rings.
Uniqueness
N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide is unique due to its specific combination of substituents, which confer distinct chemical and physical properties, making it particularly suitable for certain industrial applications.
特性
CAS番号 |
63133-94-8 |
|---|---|
分子式 |
C25H22ClN5O4 |
分子量 |
491.9 g/mol |
IUPAC名 |
2-[2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H22ClN5O4/c1-3-29(12-13-30-24(32)19-6-4-5-7-20(19)25(30)33)17-8-10-22(16(2)14-17)27-28-23-11-9-18(31(34)35)15-21(23)26/h4-11,14-15H,3,12-13H2,1-2H3 |
InChIキー |
IDFURFDINRJNOG-UHFFFAOYSA-N |
正規SMILES |
CCN(CCN1C(=O)C2=CC=CC=C2C1=O)C3=CC(=C(C=C3)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







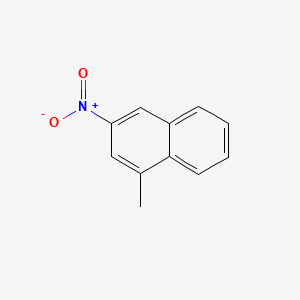



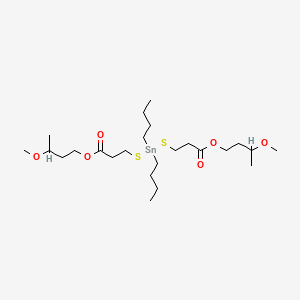
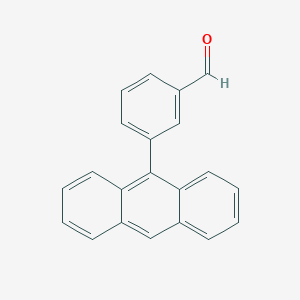
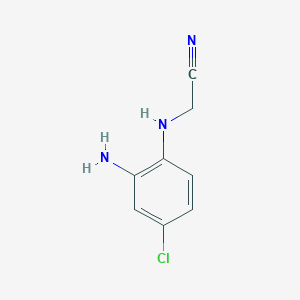
![1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B13748524.png)
